molecular formula C10H13N3 B12998060 6-(Isopropylamino)-4-methylnicotinonitrile

6-(Isopropylamino)-4-methylnicotinonitrile

Cat. No.: B12998060
M. Wt: 175.23 g/mol
InChI Key: IGJOKABCQDOAKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Isopropylamino)-4-methylnicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles It is characterized by the presence of an isopropylamino group and a methyl group attached to the nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Isopropylamino)-4-methylnicotinonitrile typically involves the reaction of 4-methylnicotinonitrile with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as production volume, cost, and environmental considerations. Industrial production methods often incorporate advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Isopropylamino)-4-methylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides for substitution reactions). The reaction conditions, such as solvent choice, temperature, and pH, are tailored to the specific reaction to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

6-(Isopropylamino)-4-methylnicotinonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

    Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.

Mechanism of Action

The mechanism of action of 6-(Isopropylamino)-4-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(Isopropylamino)-4-methylnicotinonitrile include other nicotinonitriles with different substituents, such as:

  • 6-(Ethylamino)-4-methylnicotinonitrile
  • 6-(Methylamino)-4-methylnicotinonitrile
  • 6-(Propylamino)-4-methylnicotinonitrile

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

4-methyl-6-(propan-2-ylamino)pyridine-3-carbonitrile

InChI

InChI=1S/C10H13N3/c1-7(2)13-10-4-8(3)9(5-11)6-12-10/h4,6-7H,1-3H3,(H,12,13)

InChI Key

IGJOKABCQDOAKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C#N)NC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.